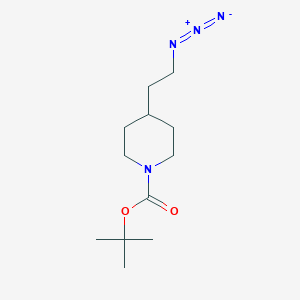
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate
説明
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate (TBAPC) is an organic compound that is widely used in research and laboratory experiments. It is a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. TBAPC is a member of the azidoethylpiperidine family and is a derivative of the piperidine ring. It is a colorless, odorless, and relatively non-toxic compound.
科学的研究の応用
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate is widely used in scientific research and laboratory experiments. It is used in drug delivery systems for the targeted delivery of drugs to specific sites in the body. It is also used in imaging techniques, such as positron emission tomography (PET), to allow researchers to visualize the distribution of drugs in the body. This compound has also been used in the synthesis of various compounds, such as peptides and peptidomimetics.
作用機序
The mechanism of action of tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate is not fully understood. However, it is believed that the azido group of the compound interacts with the target molecule, resulting in the formation of a covalent bond. This bond results in the release of the drug or imaging agent.
Biochemical and Physiological Effects
This compound has been shown to be relatively non-toxic and has no known adverse effects on the body. It has been used in a variety of laboratory experiments and has been shown to be effective in drug delivery and imaging.
実験室実験の利点と制限
Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate has several advantages for laboratory experiments. It is a relatively non-toxic compound, which makes it safe to use in experiments. It is also a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. The main limitation of this compound is that it is not very stable and can decompose over time.
将来の方向性
There are several potential future directions for tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate. One potential direction is the development of new drug delivery systems using this compound. This could lead to the development of more targeted delivery systems for drugs and imaging agents. Another potential direction is the development of new synthesis methods for this compound. This could lead to the synthesis of more complex compounds. Additionally, this compound could be used in the development of more efficient imaging techniques, such as MRI and CT scans. Finally, this compound could be used in the development of new peptide and peptidomimetics.
特性
IUPAC Name |
tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILCKGFSPASVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


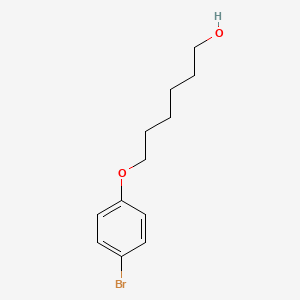


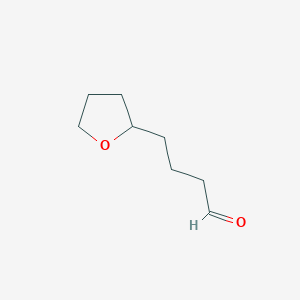

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)


![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

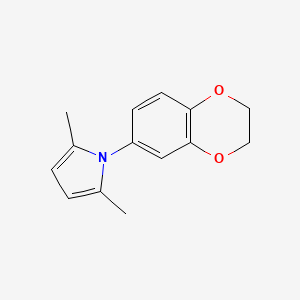
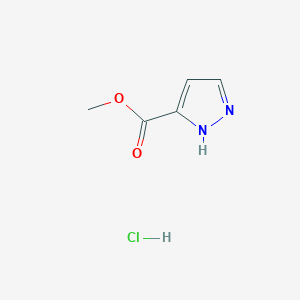
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)